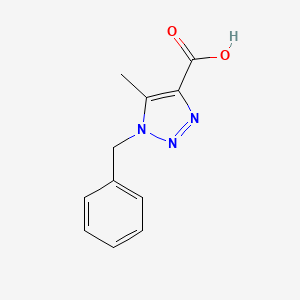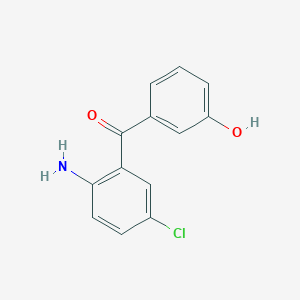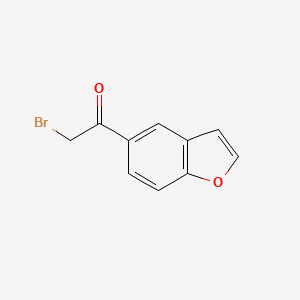
3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
Descripción general
Descripción
The compound 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a derivative of 1,3,4-oxadiazole, which is known for its wide range of biological and pharmacological activities. These activities make 1,3,4-oxadiazoles a privileged structure in drug chemistry. The presence of a reactive chloromethyl group in such compounds allows for further chemical modification, enhancing their utility in the synthesis of biologically active derivatives that could be used as drugs or insecticides .
Synthesis Analysis
The synthesis of 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole derivatives can be achieved through a convenient method that starts with commercially available aromatic and heterocyclic carboxylic acids. The process involves the preparation of carboxylic acid hydrazides, followed by acylation and cyclization with phosphorus trichloroxide (V). This method offers high yields of the targeted oxadiazoles without the need for purifying intermediate compounds, which simplifies the procedure and saves time and reagents. The method is versatile, allowing for the preparation of a wide range of derivatives, including those with heterocyclic substituents like thiophenyl or furyl groups .
Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole and its derivatives has been confirmed through 1H NMR spectroscopy and elemental analysis. These techniques ensure the correct identification of the synthesized compounds and their structural integrity, which is crucial for their potential application in synthetic practice and the development of new drugs .
Chemical Reactions Analysis
The chloromethyl group in 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole serves as a reactive site for further chemical transformations. For instance, chloromethyl heterocycles can react with salts of thio- and dithiophosphoric acids to form corresponding O,O-dialkyl-S-[(2-alkoxy- and 2-alkylthio-1,3,4-thiadiazol-5-yl)-methyl]- and -S-[(2-alkyl-1,3,4-oxadiazol-5-yl)-methyl]-thio- and -dithiophosphates . Additionally, a novel condensing agent, 3,3′-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione], has been synthesized and found to be useful for the preparation of various compounds such as amides, esters, and polyureas under mild conditions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole are not detailed in the provided papers, the general properties of 1,3,4-oxadiazole derivatives can be inferred. These compounds are typically characterized by their stability and reactivity due to the oxadiazole ring. The presence of the chloromethyl group is likely to influence the compound's boiling point, solubility, and reactivity, making it a versatile intermediate for further chemical synthesis. The high yields and purity of the synthesized compounds suggest that they have consistent and predictable properties that are conducive to their use in further chemical reactions .
Aplicaciones Científicas De Investigación
Insecticidal Compound Development
3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole has been studied for its potential in developing insecticidal compounds. Researchers have synthesized derivatives of this compound that are promising as starting materials for insecticidal thiophosphates and dithiophosphates, indicating its utility in agricultural and pest control applications (Rufenacht, 1972).
Anticancer Agent Synthesis
Studies have also explored the use of 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole in the synthesis of compounds with potential anticancer properties. For instance, specific derivatives have been identified as inducers of apoptosis in cancer cell lines, indicating their potential as anticancer agents. This research highlights the compound's significance in the development of novel cancer therapeutics (Zhang et al., 2005).
Antibacterial and Antimicrobial Applications
Several studies have synthesized derivatives of 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole and evaluated their antibacterial and antimicrobial activities. These compounds have shown significant activity against various bacteria, suggesting their potential in developing new antibacterial and antimicrobial agents (Rai et al., 2010).
Material Science and Photophysical Applications
Research has also been conducted on the photophysical properties of derivatives of this compound, indicating its potential application in material science, particularly in photonic, sensor, and optoelectronic devices. The compound's derivatives have shown interesting photophysical behaviors, making them suitable for various optoelectronic applications (Naik et al., 2019).
Safety and Hazards
Direcciones Futuras
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Propiedades
IUPAC Name |
3-(chloromethyl)-5-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c8-4-6-9-7(11-10-6)5-2-1-3-12-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYZVJRSESVBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383994 | |
| Record name | 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |
CAS RN |
306936-06-1 | |
| Record name | 3-(Chloromethyl)-5-(2-thienyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)
![tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate](/img/structure/B1273709.png)




![2-Bromo-1-[4-(diethylamino)phenyl]ethanone](/img/structure/B1273716.png)
